8,8-Dibromobicyclo[5.1.0]octane 8,8-Dibromobicyclo[5.1.0]octane
Brand Name: Vulcanchem
CAS No.: 7124-41-6
VCID: VC14086174
InChI: InChI=1S/C8H12Br2/c9-8(10)6-4-2-1-3-5-7(6)8/h6-7H,1-5H2
SMILES:
Molecular Formula: C8H12Br2
Molecular Weight: 267.99 g/mol

8,8-Dibromobicyclo[5.1.0]octane

CAS No.: 7124-41-6

Cat. No.: VC14086174

Molecular Formula: C8H12Br2

Molecular Weight: 267.99 g/mol

* For research use only. Not for human or veterinary use.

8,8-Dibromobicyclo[5.1.0]octane - 7124-41-6

Specification

CAS No. 7124-41-6
Molecular Formula C8H12Br2
Molecular Weight 267.99 g/mol
IUPAC Name 8,8-dibromobicyclo[5.1.0]octane
Standard InChI InChI=1S/C8H12Br2/c9-8(10)6-4-2-1-3-5-7(6)8/h6-7H,1-5H2
Standard InChI Key MILKPYBKTSZFBT-UHFFFAOYSA-N
Canonical SMILES C1CCC2C(C2(Br)Br)CC1

Introduction

Structural and Physical Properties

Molecular Architecture

8,8-Dibromobicyclo[5.1.0]octane features a bicyclo[5.1.0]octane skeleton, where a cyclopropane ring is fused to a seven-membered cycloheptane ring. The geminal bromine atoms occupy the bridgehead positions (C8), creating significant steric and electronic effects. The compound’s exact mass is 265.93100 g/mol, and its LogP value of 3.68 suggests moderate hydrophobicity, indicative of favorable membrane permeability in biological systems .

Table 1: Key Physical Properties of 8,8-Dibromobicyclo[5.1.0]octane

PropertyValueSource
CAS Number7124-41-6
Molecular FormulaC8H12Br2\text{C}_8\text{H}_{12}\text{Br}_2
Molecular Weight267.989 g/mol
Exact Mass265.93100 g/mol
LogP3.68

Synthesis and Optimization

Dibromocarbene Addition to Cycloheptene

The most efficient synthesis of 8,8-dibromobicyclo[5.1.0]octane involves the reaction of cycloheptene with dibromocarbene, generated in situ from bromoform and potassium tert-butoxide (tt-BuOK). The procedure, as detailed by Harayama et al., proceeds under inert conditions to avoid side reactions .

Reaction Conditions:

  • Substrates: Cycloheptene (38 mmol), bromoform (57 mmol).

  • Base: tt-BuOK (76 mmol) in anhydrous pentane.

  • Temperature: -5°C to 20°C.

  • Atmosphere: Argon.

  • Workup: Neutralization with 1M HCl, extraction with pentane, drying over MgSO4_4.

The reaction achieves a 90% yield, with the dibromocarbene inserting into the cycloheptene double bond to form the bicyclic structure .

Table 2: Synthesis Parameters and Yield

ParameterValueSource
Yield90%
Reaction TimeOvernight
SolventPentane

Chemical Reactivity and Applications

Substitution Reactions with Organocuprates

8,8-Dibromobicyclo[5.1.0]octane undergoes nucleophilic substitution with higher-order organocuprates, enabling the replacement of bromine atoms with methyl groups. Harayama et al. demonstrated that treatment with Me2Cu(SCN)Li2\text{Me}_2\text{Cu(SCN)Li}_2 followed by methyl iodide produces gem-dimethylcyclopropanes in excellent yields .

Mechanistic Insights:

  • Cuprate Formation: Methyllithium reacts with cuprous thiocyanate to generate Me2Cu(SCN)Li2\text{Me}_2\text{Cu(SCN)Li}_2.

  • Substitution: The cuprate attacks the electrophilic bridgehead carbon, displacing bromide.

  • Quenching: Methyl iodide alkylates the intermediate, affording the dimethylated product.

This method is tolerant of diverse functional groups, making it valuable for synthesizing complex cyclopropane derivatives .

Table 3: Reaction Outcomes with Organocuprates

SubstrateProductYieldSource
8,8-Dibromobicyclo[5.1.0]octanegem-Dimethylcyclopropane85–90%

Analytical Characterization

Spectroscopic Techniques

  • IR Spectroscopy: Expected C-Br stretches near 550–650 cm1^{-1}.

  • 1H^1\text{H}-NMR: Distinct signals for bridgehead protons (δ 1.5–2.5 ppm) and cyclopropane ring protons (δ 0.5–1.5 ppm).

  • Mass Spectrometry: Molecular ion peak at m/zm/z 265.93 .

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